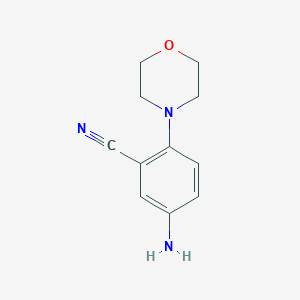

5-Amino-2-morpholinobenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, using 3,4,5-trimethoxybenzaldehyde and cyanide sources . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which involved the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile through amination and cyclization . These methods highlight the versatility of morpholine in chemical synthesis and its ability to form various complex structures.

Molecular Structure Analysis

Morpholine derivatives often exhibit interesting molecular structures, as evidenced by X-ray diffraction data. The crystal structure of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile crystallized in a monoclinic system with specific unit-cell parameters . Similarly, the structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was determined to belong to the monoclinic system, space group P21/c . These findings suggest that morpholine derivatives can adopt stable and well-defined crystal structures, which is important for their potential applications.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the morpholinium salt of a dihydropyridine derivative was subjected to the Mannich reaction, yielding a range of aminomethylated products . Additionally, the aminolysis of α-hydroxy acid esters with α-amino acid salts was described as a step in the synthesis of optically active morpholinediones, which are precursors for poly(depsipeptides) . These reactions demonstrate the reactivity of morpholine-containing compounds and their utility in synthesizing biologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure and the presence of functional groups. For instance, the solvates of 5-(morpholinemethyl)-3-[(4-chlorobenzylidene)amino]-2-oxazolidinone showed different crystal structures and host-guest interactions based on the solvent used, indicating the impact of molecular conformation on the compound's properties . The efficient synthesis of morpholin-2-one derivatives using the Ugi multicomponent reaction also highlights the chemical versatility and potential for modification of morpholine-based compounds .

Applications De Recherche Scientifique

1. Specific Scientific Field The research is conducted in the field of Material Science , specifically focusing on Metal-Organic Frameworks (MOFs) .

4. Results or Outcomes Amine-functionalized MOFs demonstrate extremely high CO2 sorption capacity at low pressures. They also exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

Biologically Active Derivatives of 2-Aminobenzothiazole

- Specific Scientific Field : Medicinal Chemistry and Pharmacology .

- Summary of the Application : Compounds based on 2-aminobenzothiazole have a wide spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

- Methods of Application or Experimental Procedures : The synthesis of these derivatives often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole .

- Results or Outcomes : These compounds have shown promising results in various pharmacological studies .

Reinforcement in Soft Body Armor Applications

- Specific Scientific Field : Material Science .

- Summary of the Application : Fibers containing compounds similar to “5-Amino-2-morpholinobenzonitrile” are being considered for use as reinforcement in soft body armor applications .

- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not provided in the source .

Use in Chemical Synthesis

- Specific Scientific Field : Chemical Synthesis .

- Summary of the Application : “5-Amino-2-morpholinobenzonitrile” is a chemical compound that can be used in the synthesis of various other compounds .

- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not provided in the source .

Biologically Active Derivatives of 2-Aminobenzothiazole

- Specific Scientific Field : Medicinal Chemistry and Pharmacology .

- Summary of the Application : Compounds based on 2-aminobenzothiazole have a wide spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

- Methods of Application or Experimental Procedures : The synthesis of these derivatives often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole .

- Results or Outcomes : These compounds have shown promising results in various pharmacological studies .

Reinforcement in Soft Body Armor Applications

- Specific Scientific Field : Material Science .

- Summary of the Application : Fibers containing compounds similar to “5-Amino-2-morpholinobenzonitrile” are being considered for use as reinforcement in soft body armor applications .

- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUOUHSBDDDFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509784 | |

| Record name | 5-Amino-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-morpholinobenzonitrile | |

CAS RN |

78252-12-7 | |

| Record name | 5-Amino-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

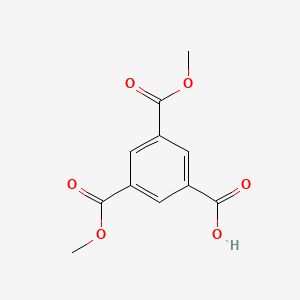

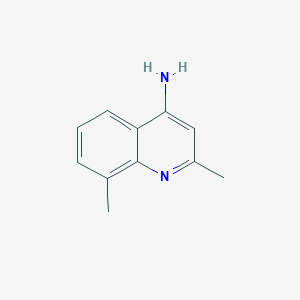

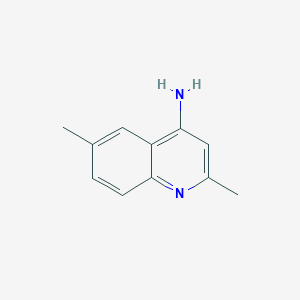

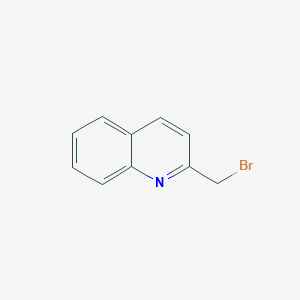

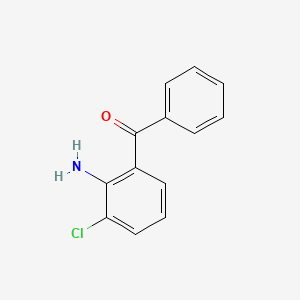

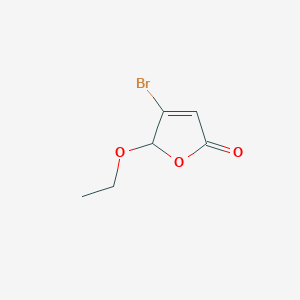

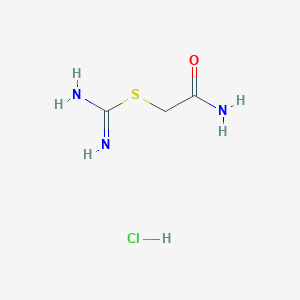

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)